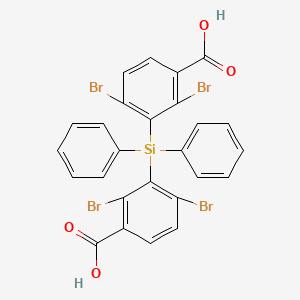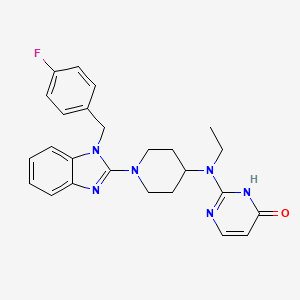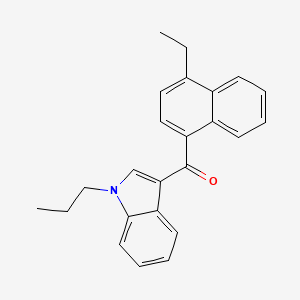
Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, is a synthetic compound belonging to the class of naphthoylindoles This compound is structurally characterized by the presence of a naphthalene ring substituted with an ethyl group and an indole ring substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 4-ethyl-1-naphthalenyl with 1-propyl-1H-indol-3-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is scaled up using large reactors and automated processes. The synthesis involves the same basic reaction principles as in laboratory-scale synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction results in a range of pharmacological effects, including modulation of neurotransmitter release and alteration of cellular responses .
Comparison with Similar Compounds
Similar Compounds
JWH-081: (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
JWH-015: (1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)methanone
JWH-200: (1-naphthalenyl)(1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
Uniqueness
Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific substitution pattern on the naphthalene and indole rings.
Properties
CAS No. |
824959-71-9 |
|---|---|
Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(4-2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 |
InChI Key |
NDMJIRUJOQIHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


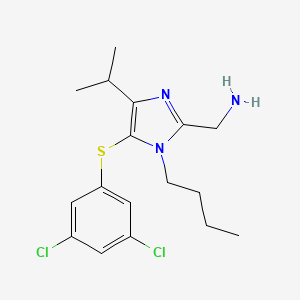
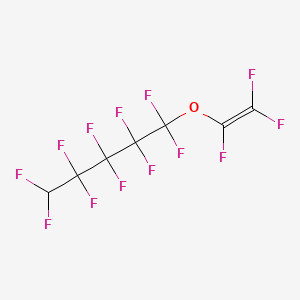
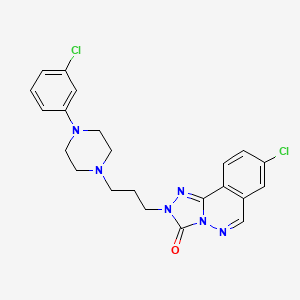

![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
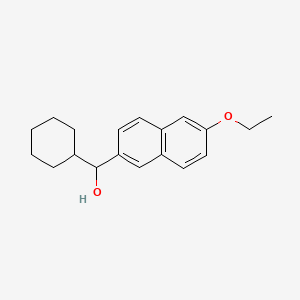

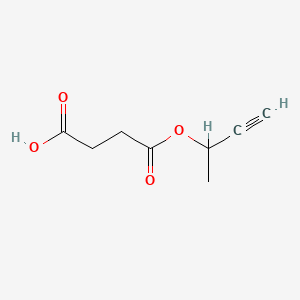

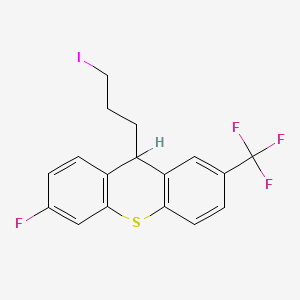
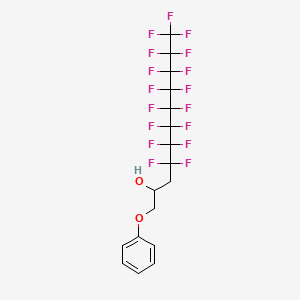
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
